molecular formula C24H25NO4 B13370887 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide

Cat. No.: B13370887
M. Wt: 391.5 g/mol
InChI Key: LOMVCJNSPDUYDF-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is a benzamide derivative characterized by:

  • A benzamide core with ethoxy (C₂H₅O–) and methoxy (CH₃O–) substituents at the 4- and 3-positions, respectively.
  • An N-[(4-methoxyphenyl)(phenyl)methyl] (diarylmethyl) group as the amide substituent.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)-phenylmethyl]benzamide

InChI

InChI=1S/C24H25NO4/c1-4-29-21-15-12-19(16-22(21)28-3)24(26)25-23(17-8-6-5-7-9-17)18-10-13-20(27-2)14-11-18/h5-16,23H,4H2,1-3H3,(H,25,26)

InChI Key

LOMVCJNSPDUYDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide can be achieved through a multi-step process. One common method involves the condensation of 4-ethoxybenzenamine with 4-methoxybenzaldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide undergoes various chemical reactions including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents on Benzamide Core N-Substituent Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Biological Activity
Target Compound 4-ethoxy, 3-methoxy (4-Methoxyphenyl)(phenyl)methyl Not reported Not reported Not reported
N-{9-[(2R,4R,5R)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-oxolan-2-yl]purin-6-yl}benzamide None Bis(4-methoxyphenyl)(phenyl)methoxy-methyl Not reported 1H NMR (DMSO-d6): 7.2–6.7 (aromatic H) Antiviral (therapeutic oligonucleotides)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methoxy Thiazolyl ring with p-tolyl and phenyl Not reported Not reported Not reported
N-(4-Methoxyphenyl)-3-(4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamido)benzamide 3-substituted acryloyl 4-Methoxyphenyl 230–233 1H NMR: 8.1 (amide NH), 7.6–6.8 (aromatic H) PTP1B inhibition (anti-diabetic)
[N-(4'-Methoxyphenyl)(piperidin-1"-yl)methyl]benzamide None Piperidinyl-methyl with 4-methoxyphenyl Not reported Not reported Anthelmintic (dose-dependent)
N-[(4-Methoxyphenyl)methyl]-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide None Sulfamoyl with propenyl and 4-methoxyphenyl Not reported Not reported Not reported
Key Observations:

Substituent Effects on Melting Points :

  • Compounds with rigid substituents (e.g., acryloyl in ) exhibit higher melting points (230–294°C), likely due to enhanced crystallinity. The target compound’s melting point remains uncharacterized.
  • Boron-containing analogs (e.g., N-[(Benzylcarbamoyl)(boron-substituted phenyl)methyl]benzamide) show variable melting points (90–242°C), influenced by boron’s electron-deficient nature.

Spectral Data :

  • ¹H NMR Shifts : Aromatic protons in diarylmethyl-substituted benzamides resonate at δ 7.2–6.7 ppm, consistent with electron-donating methoxy groups. The target compound’s ethoxy group may cause downfield shifts compared to methoxy analogs (e.g., δ 7.6–6.8 in ).
  • Amide NH protons typically appear at δ 8.1–10.0 ppm, depending on hydrogen-bonding interactions.
Antifungal Activity:
  • Thiazole-containing analogs (e.g., ) are understudied but may leverage heterocyclic bioisosterism for activity.
Enzyme Inhibition:
  • PTP1B Inhibitors: Compounds with acryloyl or oxopropenyl groups (e.g., ) exhibit IC₅₀ values in the micromolar range, critical for anti-hyperglycemic effects.
Anthelmintic Activity:
  • Piperidinyl-methyl benzamides (e.g., ) demonstrate dose-dependent paralysis in earthworms, surpassing albendazole (standard drug). The diarylmethyl group in the target compound could similarly enhance binding to helminthic targets.

Biological Activity

4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is a synthetic organic compound with a complex molecular structure, characterized by the presence of multiple functional groups. Its molecular formula is C24H24N2O4, with a molecular weight of 404.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's structure includes an ethoxy group, a methoxy group, and a benzamide moiety, which contribute to its unique chemical properties. The IUPAC name reflects its structural components: N-[benzamido-(4-ethoxy-3-methoxyphenyl)methyl]benzamide. The presence of these functional groups suggests a potential for diverse interactions within biological systems.

Anti-inflammatory Properties

Preliminary studies indicate that 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide may exhibit anti-inflammatory properties. Research has focused on its ability to inhibit specific enzymes or receptors involved in inflammatory pathways. For example, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

  • Mechanism of Action : It may interfere with cell cycle regulation and promote apoptotic pathways in cancer cells.
  • Target Interactions : Investigations into its binding affinity to specific proteins involved in cancer progression are ongoing. For instance, studies have highlighted its potential interaction with kinesin proteins that are critical for mitotic processes in cancer cells.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

In Vivo Studies

In vivo studies using animal models have further validated the anticancer effects observed in vitro. Administration of the compound led to reduced tumor growth rates in xenograft models of human cancers. These findings suggest that further clinical investigation may be warranted.

Interaction Studies

Research into the molecular interactions of 4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has revealed insights into its binding characteristics:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of key enzymes involved in tumor metabolism.
  • Receptor Binding : Studies utilizing fluorescence resonance energy transfer (FRET) have indicated that the compound can effectively bind to target receptors, influencing downstream signaling pathways.

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